molecular formula C9H10Cl2O3 B14316861 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- CAS No. 112381-32-5

2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-

Cat. No.: B14316861
CAS No.: 112381-32-5
M. Wt: 237.08 g/mol
InChI Key: FMFVTSMCMGZAKR-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is a complex organic compound characterized by its unique cyclobutenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- typically involves a multi-step process. One common method includes the [2+2] cycloaddition of an acetylene with dichloroketene, followed by subsequent functional group modifications . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobuten-1-one: A simpler analog without the acetyloxypropyl and dichloro substituents.

    3-(Acetyloxy)-2-cyclobuten-1-one: A related compound with similar functional groups but lacking the dichloro substitution.

Uniqueness

2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyloxypropyl and dichloro substituents enhances its versatility in various chemical transformations and research applications.

Properties

CAS No.

112381-32-5

Molecular Formula

C9H10Cl2O3

Molecular Weight

237.08 g/mol

IUPAC Name

3-(4,4-dichloro-3-oxocyclobuten-1-yl)propyl acetate

InChI

InChI=1S/C9H10Cl2O3/c1-6(12)14-4-2-3-7-5-8(13)9(7,10)11/h5H,2-4H2,1H3

InChI Key

FMFVTSMCMGZAKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CC(=O)C1(Cl)Cl

Origin of Product

United States

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